

What are the physicochemical properties of [Scientific Compound]?

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Compound of Interest

Compound Name: *Ca-in-5g*

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An In-Depth Technical Guide to the Physicochemical Properties of Nirmatrelvir (PF-07321332)

Introduction

Nirmatrelvir, also known by its laboratory code PF-07321332, is an orally bioavailable antiviral medication developed by Pfizer.^{[1][2]} It functions as a potent and reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).^[3] This enzyme is critical for the replication of the virus, as it processes viral polyproteins into functional nonstructural proteins.^{[2][4][5]} By binding directly to the catalytic cysteine residue (Cys145) of Mpro, nirmatrelvir blocks this process, thereby halting viral replication.^[1] It is the active pharmaceutical ingredient in PAXLOVID™, where it is co-administered with ritonavir.^{[5][6]} Ritonavir, a strong CYP3A inhibitor, serves as a pharmacokinetic enhancer by slowing the metabolism of nirmatrelvir, which increases its plasma concentration and bioavailability.^{[1][5][7]}

This guide provides a comprehensive overview of the known physicochemical properties of Nirmatrelvir, detailed experimental protocols for their determination, and visualizations of its mechanism of action.

Physicochemical and Pharmacokinetic Properties

The following tables summarize the key physicochemical and pharmacokinetic parameters of Nirmatrelvir.

Table 1: General Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C23H32F3N5O4	[1][4][8]
Molecular Weight	499.53 g/mol	[1][8]
CAS Number	2628280-40-8	[4][8][9]
Appearance	White to off-white powder / White to beige powder	[8]
Storage Temperature	2-8°C	
Polymorphism	Exhibits polymorphism	[8]

Table 2: Solubility Data

Solvent	Solubility	Source(s)
Water	Practically insoluble / 2 mg/mL	[3][8]
DMSO	≥23 mg/mL / 100 mg/mL (200.18 mM) / 2 mg/mL (clear)	[3][4]
Ethanol	100 mg/mL / Soluble in dehydrated ethanol	[3][8]
Methanol	Freely soluble	[8]
Acetonitrile	Soluble	[8]
Ethyl Acetate	Sparingly soluble	[8]
tert-Butyl Methyl Ether	Slightly soluble	[8]
Heptane	Practically insoluble	[8]

Table 3: Pharmacokinetic and In Vitro Activity

Parameter	Value	Source(s)
Mechanism of Action	Reversible covalent inhibitor of SARS-CoV-2 Mpro	[3]
Binding Target	Catalytic Cysteine (Cys145) residue of Mpro	[1][3]
Inhibition Constant (Ki)	3.11 nM / 0.933 nM (Wildtype Mpro) / 0.635 nM (Omicron Mpro)	[3][10]
IC50	~ 4 nM	
Protein Binding (Plasma)	69% (when given with ritonavir)	[2]
Mean Volume of Distribution	104.7 Liters (when given with ritonavir)	[2]
Mean Oral Clearance	8.99 L/h (administered with ritonavir)	[2]
Elimination Route	Primarily renal elimination	[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. The following sections describe the protocols used to determine key properties of Nirmatrelvir.

Determination of In Vitro Enzymatic Inhibition (Ki)

This protocol is based on methodologies described for evaluating the potency of Nirmatrelvir against the SARS-CoV-2 Mpro enzyme.[3][10]

Objective: To determine the inhibition constant (Ki) of Nirmatrelvir against wild-type and variant forms of SARS-CoV-2 Mpro.

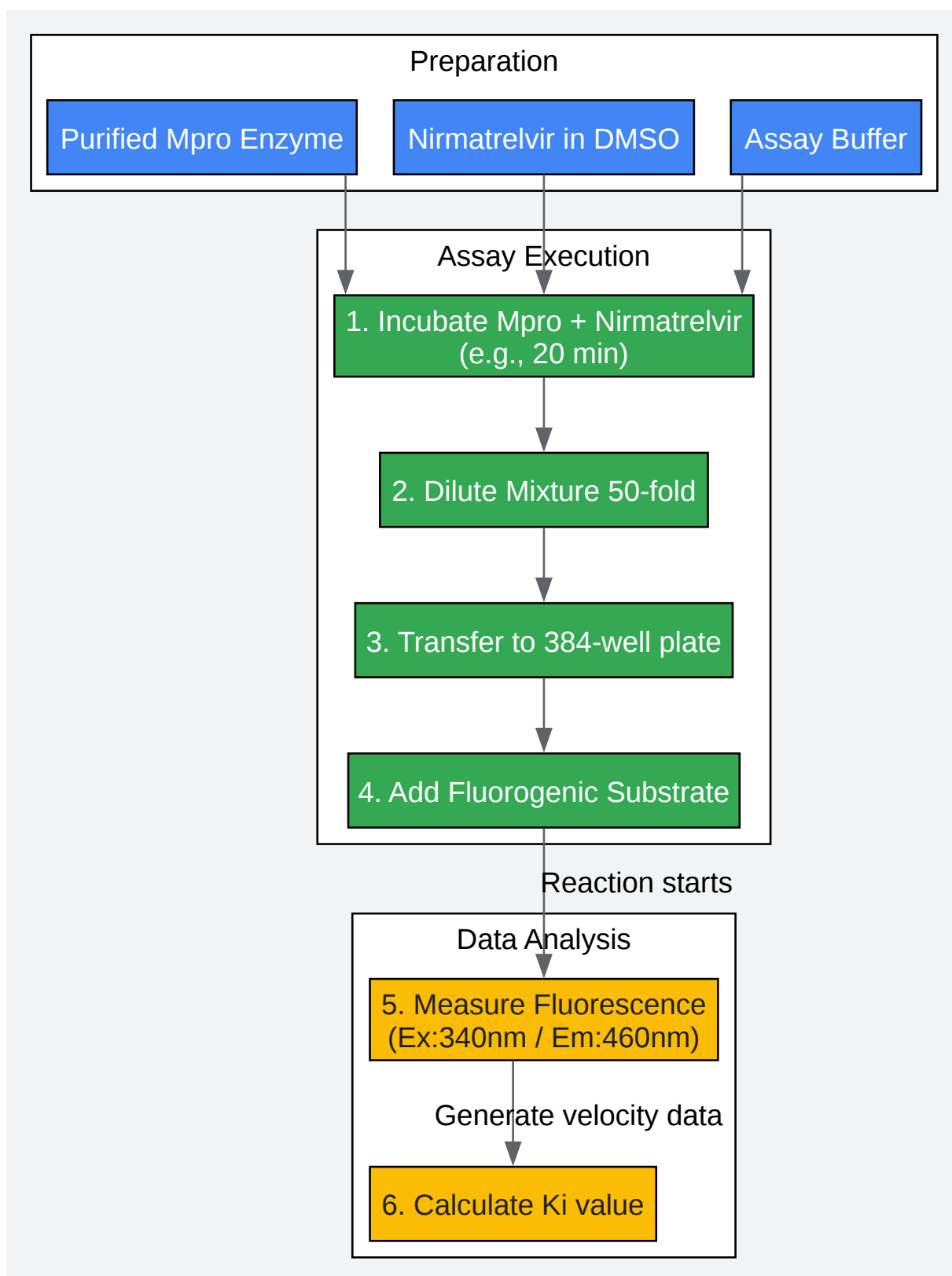
Materials:

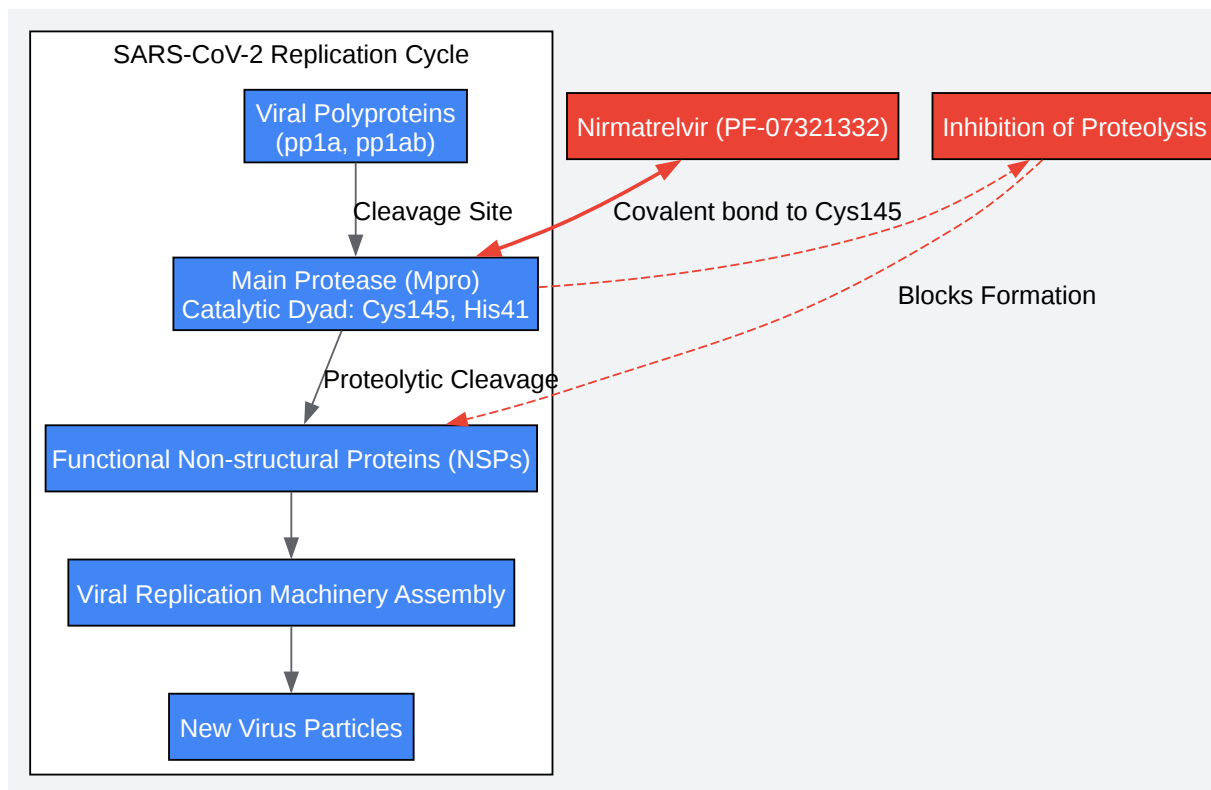
- Purified recombinant SARS-CoV-2 Mpro enzyme

- Nirmatrelvir (PF-07321332) stock solution (in DMSO)
- Fluorogenic peptide substrate
- Assay Buffer
- Low-volume 384-well assay plates (black)
- Plate reader capable of fluorescence measurement (Ex/Em of 340 nm/460 nm)

Procedure:

- **Enzyme-Inhibitor Incubation:** The Mpro enzyme and Nirmatrelvir are pre-incubated. A typical setup involves mixing the enzyme (e.g., 2 μ M) with the compound (e.g., 2 μ M) in a 1:1 molar ratio in the assay buffer. This mixture is incubated for a set period (e.g., 20 minutes) at a controlled temperature to allow for binding.[\[3\]](#)
- **Dilution:** The enzyme-inhibitor mixture is then significantly diluted (e.g., 50-fold) into the assay buffer. This step is crucial to prevent substrate competition during the pre-incubation phase and to reach final assay concentrations.[\[3\]](#)
- **Reaction Initiation:** A small volume (e.g., 5 μ L) of the diluted mixture is transferred to the wells of a 384-well plate. The enzymatic reaction is initiated by adding the fluorogenic peptide substrate (e.g., 5 μ L of a 60 μ M solution).[\[3\]](#)
- **Final Concentrations:** The final reaction conditions are established, for example: 20 nM enzyme, 20 nM Nirmatrelvir, and 30 μ M peptide substrate.[\[3\]](#)
- **Data Acquisition:** The plate is immediately placed in a plate reader, and the fluorescence intensity is monitored over time at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[\[3\]](#) The rate of substrate cleavage is proportional to the fluorescence signal.
- **Data Analysis:** The initial velocity of the reaction is calculated for different concentrations of the inhibitor. The K_i value is then determined by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).





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